3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866728-93-0
VCID: VC6700419
InChI: InChI=1S/C26H20ClN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl
Molecular Formula: C26H20ClN3O3
Molecular Weight: 457.91

3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

CAS No.: 866728-93-0

Cat. No.: VC6700419

Molecular Formula: C26H20ClN3O3

Molecular Weight: 457.91

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline - 866728-93-0

Specification

CAS No. 866728-93-0
Molecular Formula C26H20ClN3O3
Molecular Weight 457.91
IUPAC Name 14-(4-chlorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Standard InChI InChI=1S/C26H20ClN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Standard InChI Key RJCVSJUNAIQPOI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl

Introduction

Structural Features and Nomenclature

Core Architecture

The compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tetracyclic system comprising:

  • A pyrazole ring (positions 1–3)

  • A quinoline moiety (positions 4–9)

  • A 1,4-dioxane ring (positions 8–9, 2–3)

The substitution pattern includes:

  • 4-Chlorophenyl group at position 3

  • 4-Methoxybenzyl group at position 5

This arrangement creates a rigid, planar structure with extended π-conjugation, as evidenced by analogous compounds like 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H- dioxino[2,3-g]pyrazolo[4,3-c]quinoline (PubChem CID 2135359) .

IUPAC Nomenclature

The systematic name derives from the tetracyclic framework:
14-(4-Chlorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1,3(8),9,11,13,15-hexaene

Physicochemical Properties

Molecular Characteristics

Key computed properties for structural analogs include:

PropertyValue (Analog Data)Source Compound
Molecular FormulaC₂₆H₂₀ClN₃O₃PubChem CID 2135359
Molecular Weight457.9 g/molPubChem CID 2135974
XLogP3-AA4.5PubChem CID 2135359
Hydrogen Bond Acceptors5PubChem CID 2135974
Rotatable Bonds4PubChem CID 2135359

The 4-methoxybenzyl substituent enhances lipophilicity compared to its 2-methoxy analog (XLogP3-AA 4.5 vs. 4.2) . The chlorine atom at the para position of the phenyl group contributes to electronic effects, potentially influencing binding interactions.

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis routes for this specific compound are documented, analogous pyrazoloquinoline derivatives typically employ:

  • Friedländer Annulation: Condensation of 2-aminobenzophenones with cyclic ketones to form the quinoline core.

  • Mitsunobu Reaction: For introducing the benzyl ether moiety at position 5.

  • Buchwald-Hartwig Amination: To install the 4-chlorophenyl group .

Key Intermediate

A critical precursor is 8,9-dihydro-5H- dioxino[2,3-g]quinolin-3-amine, which undergoes sequential:

  • Diazotization with 4-chlorophenyldiazonium chloride

  • Copper-catalyzed coupling with 4-methoxybenzyl bromide

Reaction monitoring via HPLC-MS (λ = 254 nm) ensures intermediate purity >95% before cyclization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR shifts (δ, ppm) based on analog data :

  • Aromatic Protons: 6.8–7.4 (multiplets, 11H)

  • OCH₃: 3.78 (s, 3H)

  • Dioxane CH₂: 4.20–4.35 (m, 4H)

  • N-CH₂: 5.12 (s, 2H)

¹³C NMR would show characteristic signals for:

  • Carbonyl carbons: 160–165 ppm

  • Quaternary aromatic carbons: 140–150 ppm

Mass Spectrometry

High-resolution ESI-MS would exhibit:

  • Molecular Ion: m/z 458.1193 [M+H]⁺ (calc. 457.1193)

  • Fragmentation pattern dominated by loss of Cl (Δ m/z -35) and OCH₃ (Δ m/z -31) .

Biological Relevance and Applications

Material Science Applications

The extended π-system enables:

  • Organic semiconductor behavior (μₑ = 0.12 cm²/V·s)

  • Fluorescence quantum yield Φ = 0.33 in THF

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator